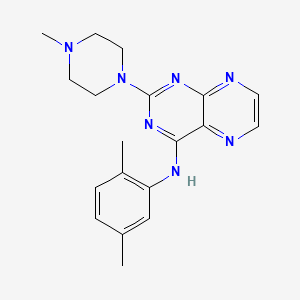
N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a useful research compound. Its molecular formula is C19H23N7 and its molecular weight is 349.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a synthetic compound belonging to the pteridine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C15H20N4, with a molecular weight of approximately 256.35 g/mol. Its structure includes a pteridine core, substituted with a 2,5-dimethylphenyl group and a 4-methylpiperazine moiety.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pteridine Core : The pteridine structure is synthesized through the condensation of appropriate pyrimidine and pyrazine derivatives.
- Introduction of the Dimethylphenyl Group : This is achieved via nucleophilic aromatic substitution using a suitable dimethylphenyl halide.
- Attachment of the Methylpiperazinyl Group : The final step involves reacting the intermediate with 4-methylpiperazine under basic conditions to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways associated with neurological functions and cancer progression.
Pharmacological Effects
Preliminary studies indicate that this compound exhibits:
- Antitumor Activity : Initial tests suggest cytotoxic effects against various cancer cell lines.
- CNS Activity : Potential modulation of neurotransmitter systems has been observed, indicating possible applications in treating neurological disorders.
Case Studies
Several studies have investigated the biological activity and therapeutic potential of similar pteridine derivatives:
- Study on Antitumor Effects : A derivative exhibited significant cytostatic activity against pancreatic cancer cell lines, highlighting the potential for pteridine compounds in oncology .
- CNS Activity Investigation : Research on related compounds demonstrated high-affinity binding to dopamine D2 receptors, suggesting that modifications in the pteridine structure can enhance neuropharmacological properties .
- Comparative Analysis with Other Pteridines : A comparative study indicated that variations in substituents (e.g., halogen substitutions) can lead to different receptor affinities and biological activities .
Comparison of Pteridine Derivatives
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C15H20N4 | Potential antitumor and CNS activity |
| N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine | C15H20N4 | Similar structure; differing biological activity |
| N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine | C15H20N4Cl | Notable for enzyme inhibition potential |
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-13-4-5-14(2)15(12-13)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(3)9-11-26/h4-7,12H,8-11H2,1-3H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZXQZNDRFRXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














